molecular formula C16H21BrO3 B1325858 Ethyl 8-(3-bromophenyl)-8-oxooctanoate CAS No. 898792-73-9

Ethyl 8-(3-bromophenyl)-8-oxooctanoate

Cat. No.: B1325858
CAS No.: 898792-73-9
M. Wt: 341.24 g/mol
InChI Key: JHWUMLQOYSFOTC-UHFFFAOYSA-N
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Description

Ethyl 8-(3-bromophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 3-bromophenyl group and a keto group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3-bromophenyl)-8-oxooctanoate typically involves the esterification of 8-(3-bromophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-(3-bromophenyl)-8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(3-bromophenyl)-8-oxooctanoate+water\text{8-(3-bromophenyl)-8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 8-(3-bromophenyl)-8-oxooctanoic acid+ethanolH2​SO4​​Ethyl 8-(3-bromophenyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3-bromophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 8-(3-bromophenyl)-8-oxooctanoic acid or other oxidized derivatives.

    Reduction: 8-(3-bromophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(3-bromophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(3-bromophenyl)-8-oxooctanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group and the keto group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 8-(3-bromophenyl)-8-oxooctanoate can be compared with other similar compounds such as:

    Ethyl 8-(4-bromophenyl)-8-oxooctanoate: Differing in the position of the bromine atom on the phenyl ring.

    Ethyl 8-(3-chlorophenyl)-8-oxooctanoate: Differing in the halogen substituent on the phenyl ring.

    Ethyl 8-(3-bromophenyl)-8-hydroxyoctanoate: Differing in the functional group at the 8th position.

These compounds may exhibit different chemical reactivities, biological activities, and applications due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 8-(3-bromophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWUMLQOYSFOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645514
Record name Ethyl 8-(3-bromophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-73-9
Record name Ethyl 3-bromo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-bromophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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